

# Cross-Reactivity Profile of (R)-DRF053 Dihydrochloride: A Comparative Guide

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## Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

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**(R)-DRF053 dihydrochloride** is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] This guide provides a comparative analysis of the cross-reactivity profile of **(R)-DRF053 dihydrochloride** against other known CK1 and CDK inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

## Executive Summary

**(R)-DRF053 dihydrochloride** exhibits potent inhibition of its primary targets, CK1 and several members of the CDK family.[1][2] While a comprehensive kinome-wide screen for **(R)-DRF053 dihydrochloride** is not publicly available, existing data on its primary targets and a key off-target, GSK-3 $\alpha/\beta$ , allows for a preliminary assessment of its selectivity. In comparison, alternative CDK and CK1 inhibitors show varying degrees of selectivity. The CDK4/6 inhibitors Palbociclib and Ribociclib demonstrate high selectivity for their targets, whereas Abemaciclib displays a broader spectrum of activity against other CDKs. Alternative CK1 inhibitors such as PF-670462, IC261, and D4476 also exhibit distinct cross-reactivity profiles.

## (R)-DRF053 Dihydrochloride: Known Inhibitory Profile

**(R)-DRF053 dihydrochloride**, also referred to as compound 13a in seminal literature, was identified as a roscovitine-derived dual-specificity inhibitor.[1][3] Its known IC<sub>50</sub> values are summarized in the table below.

Target	IC50 (nM)
CK1	14[1][2]
CDK1/cyclin B	220[1]
CDK5/p25	80[1]
CDK2	93 - 290[2]
CDK7	820[2]
GSK-3 $\alpha/\beta$	4100

## Comparative Analysis with Alternative CDK Inhibitors

To provide context for the selectivity of (R)-DRF053, this section compares its profile with commercially available and widely studied CDK inhibitors.

### CDK Inhibitor Comparison Table

Kinase	Palbociclib (% Inhibition @ 1µM)	Ribociclib (% Inhibition @ 1µM)	Abemaciclib (% Inhibition @ 0.1µM)
CDK4/D1	>99	>99	>99
CDK6/D3	>99	N/A	>99
CDK1/CycB	<10	<10	53
CDK2/CycA	<10	<10	68
CDK2/CycE	<10	<10	72
CDK3/CycE	<10	<10	58
CDK5/p25	<10	<10	45
CDK7/CycH/MAT1	<10	<10	25
CDK9/CycT1	<10	<10	85
GSK3B	<10	<10	65
Other Hits (>65%)	9	8	115

Data for Palbociclib, Ribociclib, and Abemaciclib is derived from KINOMEscan™ profiling and represents the percentage of kinase that remains bound to an immobilized ligand in the presence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor to the kinase.

## Comparative Analysis with Alternative CK1 Inhibitors

This section provides a comparative overview of the selectivity of (R)-DRF053 with other known inhibitors of Casein Kinase 1.

### CK1 Inhibitor Comparison Table

Kinase	PF-670462 (% Inhibition @ 10μM)	IC261 (IC50)	D4476 (IC50)
CK1δ	>90	~1 μM	0.3 μM
CK1ε	>90	~1 μM	N/A
CK1α	<90	16 μM	N/A
JNK1	>90	N/A	N/A
JNK2	>90	N/A	N/A
JNK3	>90	N/A	N/A
p38α	>90	>100 μM	5.8 μM
EGFR	>90	N/A	N/A
ALK5	N/A	N/A	0.5 μM
PKA	N/A	>100 μM	N/A
cdc2	N/A	>100 μM	N/A
fyn	N/A	>100 μM	N/A

Data for PF-670462 represents kinases inhibited by ≥90% at a 10 μM concentration in a KINOMEScan® assay. IC50 values are provided for IC261 and D4476 where available.

## Experimental Protocols

The following are generalized protocols for the types of in vitro kinase assays typically used to generate the data presented in this guide.

## In Vitro Kinase Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate group from [ $\gamma$ - $^{33}\text{P}$ ]ATP into a substrate by the kinase.

- **Reaction Mixture Preparation:** A reaction buffer containing Tris-HCl,  $\text{MgCl}_2$ , DTT, and a specific substrate for the kinase of interest is prepared.
- **Kinase and Inhibitor Incubation:** The purified kinase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., **(R)-DRF053 dihydrochloride**) or vehicle (DMSO) in a 96-well plate.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.
- **Reaction Termination:** The reaction is stopped by the addition of a solution such as phosphoric acid.
- **Detection:** The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
- **Data Analysis:** IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

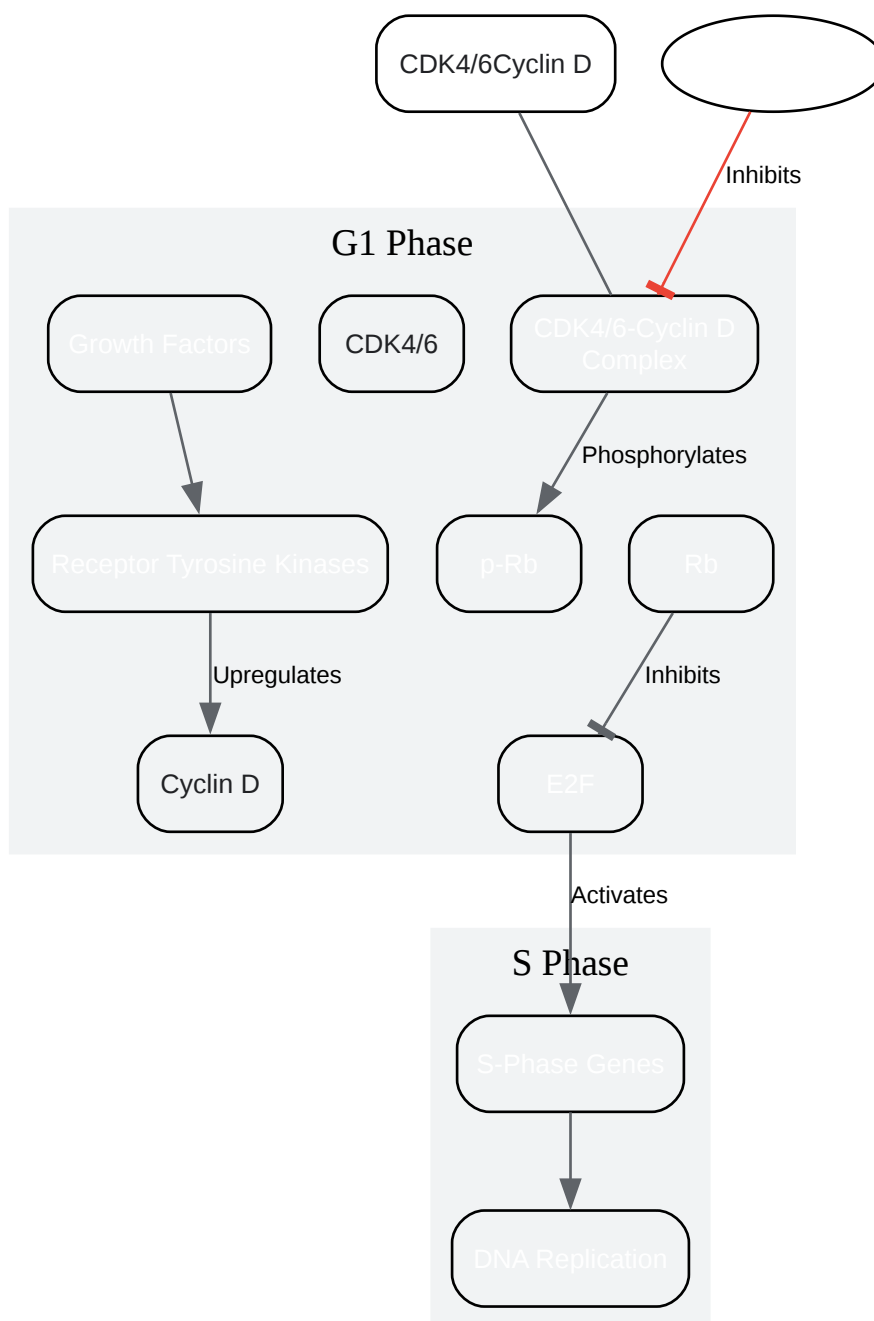
## Kinase Binding Assay (e.g., KINOMEscan™)

This competition binding assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.

- **Assay Principle:** A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
- **Competition:** The test compound and the immobilized ligand compete for binding to the active site of the kinase.

- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Output:** Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

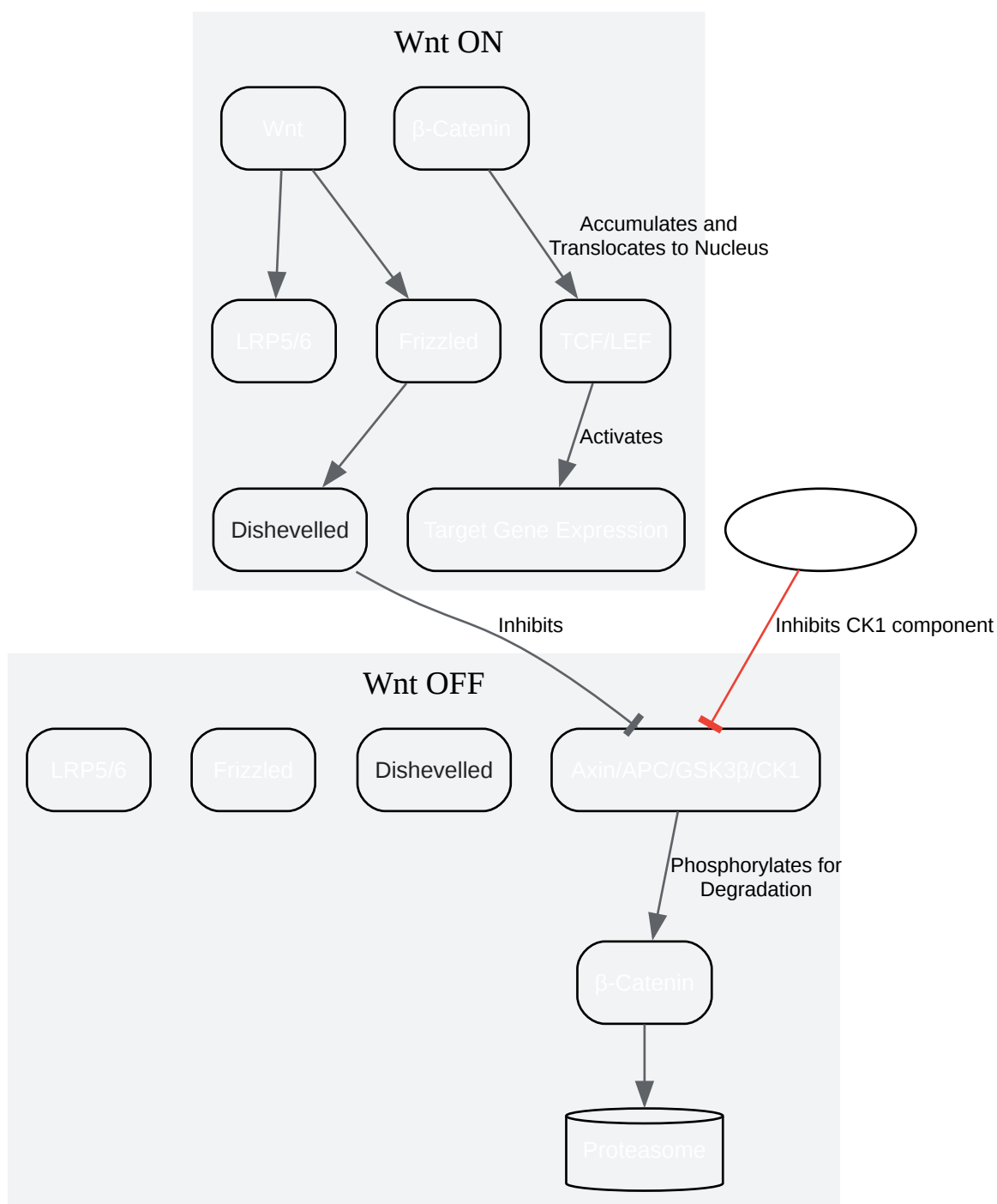
## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.





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Caption: Role of CK1 in the canonical Wnt/β-catenin signaling pathway.



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Caption: General workflow for an in vitro kinase inhibition assay.

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## References

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